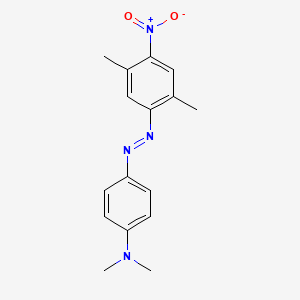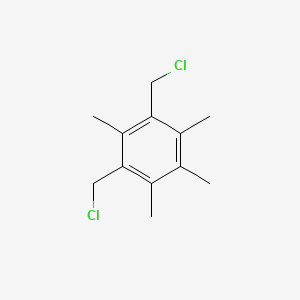
1-Fluoro-7-methyltetraphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-7-methyltetraphene is an organic compound that belongs to the class of fluorinated polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a tetraphene backbone. The unique structural features of this compound make it an interesting subject of study in various fields of chemistry and material science.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-7-methyltetraphene typically involves the fluorination of a tetraphene derivative. One common method is the electrophilic fluorination of 7-methyltetraphene using a fluorinating agent such as Selectfluor™. The reaction is usually carried out in the presence of a solvent like acetonitrile at room temperature. The industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes, to ensure higher yields and purity.
Analyse Chemischer Reaktionen
1-Fluoro-7-methyltetraphene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of fluoro-substituted quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, often using reagents like sodium methoxide or potassium tert-butoxide. These reactions typically yield substituted tetraphene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-7-methyltetraphene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: In material science, this compound is investigated for its electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1-Fluoro-7-methyltetraphene involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and dipole-dipole interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-7-methyltetraphene can be compared with other fluorinated polycyclic aromatic hydrocarbons, such as:
1-Fluoronaphthalene: Similar in structure but lacks the extended conjugation of tetraphene.
1-Fluoropyrene: Contains a larger aromatic system, which may result in different electronic properties.
7-Fluoro-2-methylphenanthrene: Another fluorinated aromatic compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1994-56-5 |
|---|---|
Molekularformel |
C19H13F |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
1-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-15-7-3-2-5-14(15)11-17-16(12)10-9-13-6-4-8-18(20)19(13)17/h2-11H,1H3 |
InChI-Schlüssel |
WBCHNORVHGIXDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


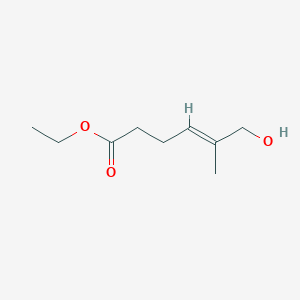
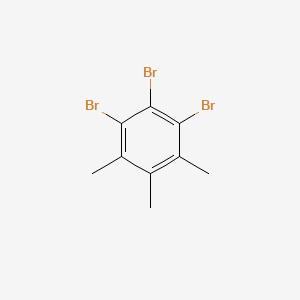



![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester](/img/structure/B11945821.png)
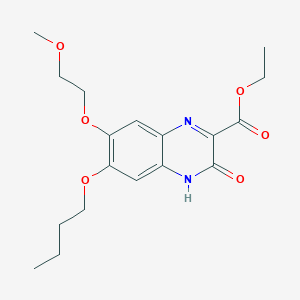
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene](/img/structure/B11945828.png)
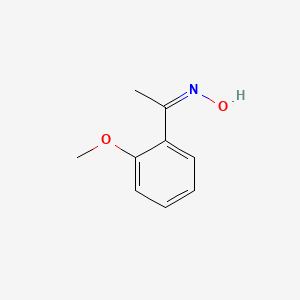
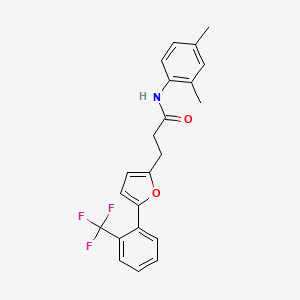
![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)

